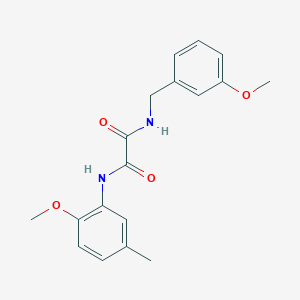

N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide

Description

N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is an organic compound that belongs to the class of oxalamides. This compound is characterized by the presence of methoxy and methyl groups attached to phenyl rings, which are linked through an oxalamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research.

Properties

IUPAC Name |

N'-(2-methoxy-5-methylphenyl)-N-[(3-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c1-12-7-8-16(24-3)15(9-12)20-18(22)17(21)19-11-13-5-4-6-14(10-13)23-2/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMXMDNYMQEGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide typically involves the reaction of 2-methoxy-5-methylphenylamine with 3-methoxybenzylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

- Dissolve 2-methoxy-5-methylphenylamine and 3-methoxybenzylamine in anhydrous dichloromethane.

- Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

- Stir the reaction mixture at room temperature for several hours.

- Quench the reaction with water and extract the product using an organic solvent.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N1-(2-methoxyphenyl)-N2-(3-methoxybenzyl)oxalamide

- N1-(2-methylphenyl)-N2-(3-methoxybenzyl)oxalamide

- N1-(2-methoxy-5-methylphenyl)-N2-(3-methylbenzyl)oxalamide

Uniqueness

N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research applications.

Biological Activity

N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide is a synthetic organic compound that has garnered interest in the scientific community for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an oxalamide backbone, which is known for its versatility in medicinal chemistry. The presence of methoxy and methyl groups on the aromatic rings contributes to its lipophilicity, potentially enhancing its bioavailability.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:

- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus

- Minimum Inhibitory Concentration (MIC) : Values ranged from 10 to 50 µg/mL, indicating moderate potency against these pathogens.

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Studies involving various cancer cell lines have shown promising results:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Findings : this compound demonstrated significant cytotoxicity with IC50 values below 30 µM in both cell lines.

Study 1: Neuroprotective Effects

In a study examining neuroprotective properties, this compound was found to mitigate neuronal damage induced by oxidative stress. The study utilized primary neuronal cultures treated with hydrogen peroxide:

- Results : The compound reduced cell death by approximately 40% compared to control groups.

- Mechanism : It was suggested that the compound activates antioxidant pathways, possibly through the modulation of nuclear factor erythroid 2-related factor 2 (NRF2).

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS)-stimulated macrophages:

- Findings : Treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6).

- : This suggests that the compound may serve as a lead candidate for developing anti-inflammatory agents.

Research Applications

The diverse biological activities of this compound open avenues for various applications:

- Pharmaceutical Development : As a potential scaffold for new drugs targeting microbial infections and cancer.

- Research Tool : Useful in studies aimed at understanding enzyme kinetics and receptor signaling pathways.

Summary Table of Biological Activities

| Activity Type | Assessed Effect | Observed Outcome |

|---|---|---|

| Antimicrobial | E. coli, S. aureus inhibition | MIC 10 - 50 µg/mL |

| Anticancer | HeLa, MCF-7 cytotoxicity | IC50 < 30 µM |

| Neuroprotection | Oxidative stress mitigation | 40% reduction in cell death |

| Anti-inflammatory | Cytokine production | Decreased TNF-alpha and IL-6 levels |

Q & A

Q. What are the optimal synthetic routes for N1-(2-methoxy-5-methylphenyl)-N2-(3-methoxybenzyl)oxalamide, and how can reaction conditions be optimized?

Answer: The synthesis of oxalamides typically involves coupling aromatic amines with activated oxalic acid derivatives (e.g., oxalyl chloride) under controlled conditions. Key steps include:

- Amide Bond Formation : React 2-methoxy-5-methylaniline with oxalyl chloride in dichloromethane (DCM) at 0–5°C under nitrogen to form the intermediate N1-(2-methoxy-5-methylphenyl)oxalyl chloride.

- Secondary Amine Coupling : Add 3-methoxybenzylamine to the intermediate in dimethylformamide (DMF) at room temperature, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation of methoxy groups.

- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm substituent integration and methoxy group positions. For example:

- Mass Spectrometry (HRMS/ESI-MS) : Validate molecular weight (expected m/z ~399.16 for C₁₉H₂₂N₂O₄) .

- HPLC : Assess purity (>95%) using C18 columns with acetonitrile/water mobile phases .

Q. How can researchers determine solubility for in vitro assays?

Answer:

- Solvent Screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using serial dilution and spectrophotometric analysis (UV-Vis at λ ≈ 270 nm for aromatic groups).

- Critical Note : Pre-filter solutions (0.22 µm) to remove particulates before cell-based assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

- Substituent Modification :

- Assays :

Q. What strategies can identify this compound’s biological targets in mechanistic studies?

Answer:

- Proteomics : Use affinity chromatography with immobilized oxalamide derivatives to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .

- Molecular Docking : Model interactions with predicted targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding with the oxalamide carbonyl groups .

Q. How should contradictory data on synthetic yields or bioactivity be resolved?

Answer:

- Yield Variability : Replicate reactions under strict anhydrous conditions (e.g., flame-dried glassware) to address moisture-sensitive intermediates .

- Bioactivity Discrepancies : Validate assays with positive controls (e.g., staurosporine for cytotoxicity) and ensure consistent cell passage numbers .

Q. What methodologies assess metabolic stability in preclinical studies?

Answer:

Q. How can synergistic effects with other therapeutic agents be evaluated?

Answer:

- Combination Index (CI) : Perform dose-matrix assays (e.g., 5×5 grid) with chemotherapeutics (e.g., doxorubicin) and calculate CI values using CompuSyn software. CI <1 indicates synergy .

- Mechanistic Studies : Use transcriptomics (RNA-Seq) to identify pathways co-targeted by the oxalamide and partner drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.